1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine
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Overview
Description
1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a bromine atom attached to the phenyl ring and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound. For example, the reaction of 2-bromoacetophenone with hydrazine hydrate can yield 1-(2-bromophenyl)-3-hydrazinyl-2-propanone.
Cyclization: The intermediate formed in the first step undergoes cyclization to form the pyrazole ring. This can be facilitated by heating the reaction mixture or using a suitable catalyst.
Methylation: The final step involves the introduction of a methyl group at the 4-position of the pyrazole ring. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines or hydrazines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or hydrazines.
Coupling: Formation of biaryl or vinyl derivatives.
Scientific Research Applications
1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: The compound can be used in the development of organic semiconductors or as a precursor for the synthesis of functional materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the pyrazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine can be compared with other similar compounds such as:
1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole: This compound has an additional methyl group at the 3-position of the pyrazole ring, which may affect its reactivity and biological activity.
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine: The chlorine atom can influence the compound’s electronic properties and reactivity compared to the bromine atom.
1-(2-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine: The ethyl group at the 4-position can alter the compound’s steric and electronic properties.
Biological Activity
1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C10H10BrN3 and a molecular weight of approximately 252.11 g/mol. The presence of the bromophenyl group enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry. The specific substitution pattern on the pyrazole ring significantly influences its reactivity and interactions with biological targets.
Pharmacological Activities
1. Anticancer Activity
This compound has demonstrated promising anticancer properties. Pyrazole derivatives are known to exhibit antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers. In vitro studies have shown that compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis and interfering with cell cycle progression .
2. Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties, which are critical for treating chronic inflammatory diseases. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . In animal models, this compound has shown efficacy in reducing edema and pain associated with inflammation .
3. Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various bacterial strains. Studies indicate that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways, such as COX and lipoxygenase.
- Receptor Modulation : It can interact with various receptors implicated in cancer progression, potentially modulating signaling pathways that promote tumor growth.
- DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Study : A study focusing on breast cancer cell lines demonstrated that this compound significantly reduced cell viability through apoptosis induction .
- Inflammation Model : In an animal model of carrageenan-induced inflammation, the compound exhibited anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
- Antimicrobial Screening : A series of tests against various pathogens showed that this compound had a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, indicating its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:
Compound Name | Structure | Notable Features |
---|---|---|
1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine | Structure | Similar brominated structure; potential for different activity |
1-(3-Bromophenyl)-3-methyl-1H-pyrazol-5-amine | Structure | Different position of bromine; varying reactivity patterns |
4-Methylphenylpyrazole | Structure | Lacks bromine; used as a simpler analog for comparison |
This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity.
Properties
IUPAC Name |
2-(2-bromophenyl)-4-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-7-6-13-14(10(7)12)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVZDTRGVZCUMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2=CC=CC=C2Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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